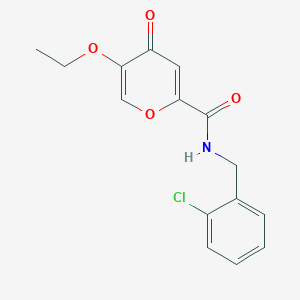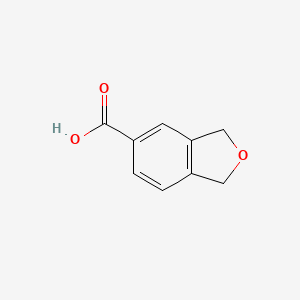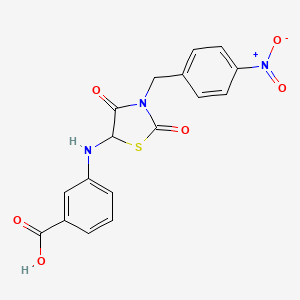
N-(2-clorobencil)-5-etoxi-4-oxo-4H-piran-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-chlorobenzyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide” is a complex organic compound. It contains a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms. The “4-oxo” indicates a carbonyl group (C=O) on the 4th carbon of the pyran ring. The “5-ethoxy” suggests an ethoxy group (CH2CH3O-) on the 5th carbon. The “2-carboxamide” means there’s a carboxamide group (CONH2) on the 2nd carbon. The “N-(2-chlorobenzyl)” indicates a 2-chlorobenzyl group attached to the nitrogen of the carboxamide .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyran ring, the introduction of the ethoxy and carboxamide groups, and the attachment of the 2-chlorobenzyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyran ring, the various functional groups attached to it, and the 2-chlorobenzyl group attached to the carboxamide nitrogen. Techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to analyze its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carbonyl group in the 4-oxo could be reactive towards nucleophiles, and the chlorine in the 2-chlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxamide and ethoxy groups could impact its solubility in different solvents .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
El compuesto N-(2-clorobencil)-hidroximato sustituido se ha identificado como un inhibidor de la 1-desoxi-D-xilulosa 5-fosfato sintasa (DXS) con un impresionante valor de IC50 de 1.0 μM . DXS es una enzima clave involucrada en la biosíntesis de isoprenoides, esenciales para el crecimiento y la supervivencia celular. Además, este compuesto inhibe eficazmente el crecimiento de Haemophilus influenzae, una bacteria patógena. Los investigadores también han desarrollado un método espectroscópico conveniente para analizar DXS utilizando NADPH-lactato deshidrogenasa (LDH).
Propiedades Antibacterianas
Otro compuesto relacionado, 3-cloro-N-(2-clorobencil)pirazina-2-carboxamida, exhibe una potente actividad antibacteriana. Es particularmente efectivo contra Staphylococcus aureus (MIC = 7.81 μM) y Staphylococcus epidermidis (MIC = 15.62 μM) . Estos hallazgos resaltan su potencial como un nuevo agente antibacteriano.
Evaluación del Impacto Ambiental
En el contexto de la toxicología ambiental, el compuesto O-clorobencilidenomalonitrilo (que se encuentra en el gas CS) ha sido estudiado por su impacto en los ecosistemas. Los investigadores evaluaron su límite de toxicidad y el estrés oxidativo inducido por este químico en relación con el alga verde Chlorella pyrenoidosa . Comprender sus efectos en los organismos acuáticos es crucial para la gestión ambiental.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-ethoxy-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4/c1-2-20-14-9-21-13(7-12(14)18)15(19)17-8-10-5-3-4-6-11(10)16/h3-7,9H,2,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYPXRQQNQNAEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=COC(=CC1=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2574776.png)
![5-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2574777.png)


![8-Benzyl 2-Tert-Butyl 7-Methyl 5-Oxa-2,8-Diazaspiro[3.5]Nonane-2,7,8-Tricarboxylate](/img/structure/B2574782.png)
![6-Chloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2574784.png)



![3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2574791.png)
![N-(2-chlorophenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2574792.png)
![3-(4-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2574795.png)
![3,4-Dihydro-1H-pyrano[3,4-C]pyridine hcl](/img/structure/B2574796.png)
